

# Spectroscopic Characterization of (+)-Isobutyl D-Lactate: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Isobutyl D-lactate

CAS No.: 61597-96-4

Cat. No.: B1589186

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Version: 1.0 Compound: **(+)-Isobutyl D-lactate** (Isobutyl (R)-2-hydroxypropionate) CAS Registry Number: 61597-96-4 Molecular Formula: C

H

O

Molecular Weight: 146.18 g/mol

## Executive Summary & Structural Context

**(+)-Isobutyl D-lactate** is the isobutyl ester of (R)-lactic acid. It serves as a critical chiral building block in the synthesis of biologically active compounds, including pheromones and pharmaceutical intermediates. Its high optical purity is essential for asymmetric synthesis; therefore, rigorous spectroscopic validation is required to distinguish it from its enantiomer (L-lactate) and structural isomers (e.g., n-butyl lactate).

This guide details the specific NMR, IR, and MS signatures required to validate the identity and purity of this compound.

## Core Structural Features[1][2]

- Chiral Center: C2 (R-configuration).
- Ester Linkage: Connects the lactate moiety to the isobutyl group.
- Isobutyl Group: Characterized by a terminal isopropyl split, often showing diastereotopic effects in high-field NMR due to the influence of the C2 chiral center.

## Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI), 70 eV.[1] Rationale: EI is preferred for structural elucidation due to the generation of characteristic fragment ions that confirm the ester linkage and the alcohol functionality.

## Fragmentation Pathway Analysis

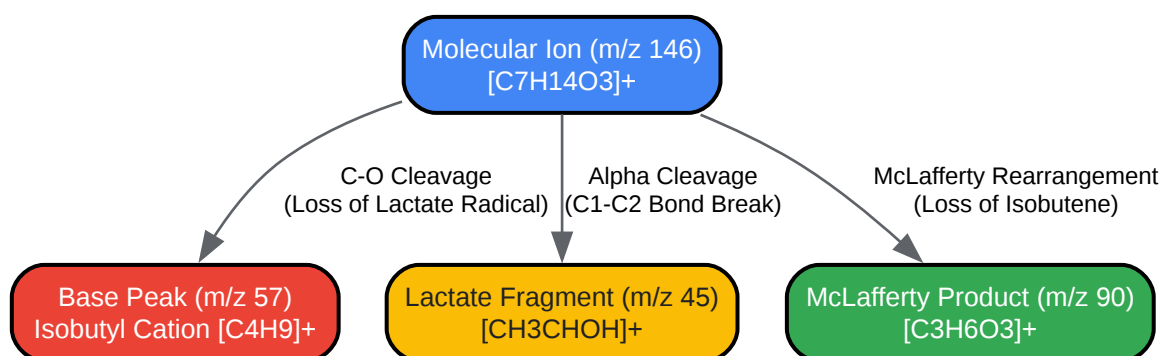
The mass spectrum of isobutyl lactate is dominated by alpha-cleavage characteristic of secondary alcohols and esters. The molecular ion (

) is typically weak or absent due to the stability of the fragment ions.

m/z (Mass-to-Charge)	Relative Abundance	Ion Identity	Mechanistic Origin
146	< 1%		Molecular Ion (Weak)
103	~5-10%		Loss of isopropyl radical from isobutyl tail.
90	~10-20%		McLafferty Rearrangement: Loss of isobutene.
73	~20-30%		Alpha-cleavage at ester oxygen (Acylium ion).
57	100% (Base Peak)		Isobutyl cation (stable carbocation).
45	~60-80%		Alpha-cleavage at C2 (Lactate specific).

## Visualization: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways leading to the observed mass spectrum.



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Caption: Primary electron ionization fragmentation pathways for **(+)-Isobutyl D-lactate**.

## Infrared (IR) Spectroscopy

Methodology: Fourier Transform Infrared (FT-IR) Spectroscopy (Neat film on NaCl/KBr plates).

Rationale: IR provides a rapid "fingerprint" verification of functional groups, specifically confirming the ester carbonyl and the hydroxyl group integrity.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Diagnostic Note
3400 – 3500	Broad, Medium	O-H Stretch	Indicates free hydroxyl group (H-bonded).
2960 – 2870	Strong	C-H Stretch	Alkyl C-H (isobutyl methyls/methine).
1735 – 1750	Very Strong	C=O Stretch	Key Diagnostic: Ester carbonyl.
1370 – 1385	Medium	C-H Bend	Gem-dimethyl doublet (isobutyl "rabbit ears").
1120 – 1200	Strong	C-O Stretch	C-O-C ester linkage stretching.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: <sup>1</sup>H (400 MHz) and <sup>13</sup>C (100 MHz) in CDCl<sub>3</sub>

. Scientific Insight: The isobutyl group is prochiral. While often appearing as a simple doublet, the diastereotopic nature of the isobutyl -CH

- protons (induced by the chiral center at C2) can lead to magnetic non-equivalence in high-field instruments (>500 MHz), appearing as a complex multiplet rather than a simple doublet.

### Proton ( <sup>1</sup>H ) NMR Data

Solvent: CDCl<sub>3</sub>

(

7.26 ppm reference).

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Fragment
4.28	Quartet (q)	1H	6.9 Hz	CH-OH	Alpha-proton (Lactate)
3.96	Doublet (d)	2H	6.6 Hz	O-CH -CH	Isobutyl methylene
2.85	Broad Singlet	1H	-	-OH	Hydroxyl (Shift varies with conc.)
1.98	Multiplet (m)	1H	6.7 Hz	-CH-(CH )	Isobutyl methine
1.43	Doublet (d)	3H	6.9 Hz	CH(OH)-CH	Lactate methyl
0.94	Doublet (d)	6H	6.7 Hz	-CH-(CH )	Isobutyl methyls

## Carbon ( <sup>13</sup>C ) NMR Data

 Solvent: CDCl<sub>3</sub>

(

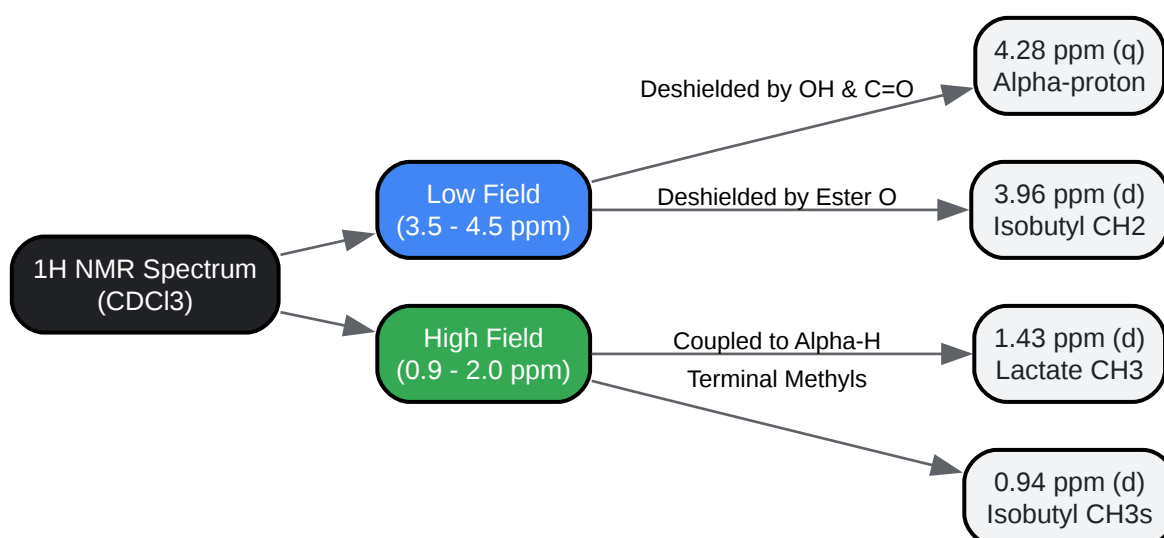
77.16 ppm reference).

Shift (ppm)	Carbon Type	Assignment
175.8	Quaternary (C=O)	Ester Carbonyl
71.0	Secondary (CH )	Isobutyl O-CH
66.8	Tertiary (CH)	Lactate CH-OH
27.8	Tertiary (CH)	Isobutyl CH
20.4	Primary (CH )	Lactate CH
19.1	Primary (CH )	Isobutyl CH (x2)

## Visualization: NMR Assignment Workflow

This flow illustrates the logical deduction process for assigning signals in the

<sup>1</sup>H NMR spectrum.



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Caption: Logical workflow for assigning <sup>1</sup>H NMR signals based on chemical environment.

## Experimental Protocols for Validation

### Protocol A: Optical Rotation Measurement

To confirm the enantiomeric identity (D- vs L-), polarimetry is the standard method.

- Preparation: Dissolve **(+)-Isobutyl D-lactate** in CHCl<sub>3</sub>  
or measure neat (liquid).
- Parameters: Sodium D-line (589 nm), 20°C.
- Expectation:
  - Neat:
  - Note: The specific rotation is sensitive to solvent and temperature. Ensure the sample is free of lactic acid impurities, which can skew rotation values.

### Protocol B: Sample Preparation for NMR

- Solvent Selection: Use CDCl<sub>3</sub>  
(99.8% D) containing 0.03% TMS as an internal standard.
- Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.
- Shimming: Ensure rigorous shimming; the resolution of the lactate quartet (4.28 ppm) and the isobutyl doublet (3.96 ppm) is critical for assessing purity.
- Water Removal: Traces of water/acid can shift the OH peak and broaden couplings. Filter through a small plug of anhydrous K<sub>2</sub>CO<sub>3</sub>  
if acid traces are suspected.

## References

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## Sources

- [1. uni-saarland.de \[uni-saarland.de\]](https://www.uni-saarland.de)
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